molecular formula C11H21NO2 B067545 (S)-(+)-N-(Boc)-2-methylpiperidine CAS No. 183903-99-3

(S)-(+)-N-(Boc)-2-methylpiperidine

Número de catálogo B067545
Número CAS: 183903-99-3
Peso molecular: 199.29 g/mol
Clave InChI: DHJKRRZIUOQEFW-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of (S)-(+)-N-(Boc)-2-methylpiperidine and its derivatives primarily involves strategies that introduce the Boc (tert-butoxycarbonyl) protective group into the piperidine nucleus. These methodologies often utilize starting materials such as 2-methylpiperidine, followed by the introduction of the Boc group under standard conditions for amine protection. Although detailed synthesis pathways specific to (S)-(+)-N-(Boc)-2-methylpiperidine are not extensively reported, the general approach to synthesizing Boc-protected piperidines provides a foundation for understanding its preparation (Griggs, Tape, & Clarke, 2018).

Molecular Structure Analysis

The molecular structure of (S)-(+)-N-(Boc)-2-methylpiperidine is characterized by its chiral center at the 2-position of the piperidine ring, contributing to its stereochemical properties. The Boc group adds steric bulk and protects the amine functionality, which is crucial for subsequent synthetic applications. The structural analysis of similar compounds has shown the impact of substituents on the piperidine ring's conformation and reactivity, although specific crystallographic data for this compound may not be readily available (Wood et al., 2018).

Chemical Reactions and Properties

Chemically, (S)-(+)-N-(Boc)-2-methylpiperidine is involved in reactions typical of piperidines and Boc-protected amines. This includes its participation in nucleophilic substitution reactions, deprotection under acidic conditions to yield the free amine, and its use in the formation of amide bonds in peptide synthesis. The Boc group's presence influences the compound's reactivity, making it a versatile intermediate in organic synthesis (Ratajski, Osterloh, & Gabel, 2006).

Aplicaciones Científicas De Investigación

  • Synthesis and Optical Purity Assessment : Doller, Davies, and Chackalamannil (1997) described the resolution of (±)-2-methylpiperidine using tartaric acid, leading to the synthesis of (R) and (S)-N-Boc-2-methylpiperidine. They also developed an NMR protocol to assess the optical purity of the intermediate tartrate salts and the free bases, achieving an enantiomeric excess of >98% (Doller, Davies, & Chackalamannil, 1997).

  • Building Block for Biological Activity : Schramm et al. (2009) synthesized orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, a versatile building block for creating 4-substituted 3-aminopiperidines, which have high potential for biological activity. Their synthesis started with simple materials like pyridine and benzyl chloride (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

  • Carbamate Formation and Conformational Analysis : McGregor et al. (2018) used 13C NMR spectroscopy to study the formation of 2-methylpiperidine-N-carboxylate carbamate in aqueous solutions. They developed a chemical equilibrium model incorporating vapor-liquid equilibria and aqueous species, including carbamate formation (McGregor, Al-Abdul-Wahid, Robertson, Cox, & Tremaine, 2018).

  • Kinetic Resolution in Drug Discovery : Choi, Meijer, Silvestri, and Coldham (2022) reported the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi with sparteine. The resulting products had high enantiomeric ratios and were useful for drug discovery as building blocks (Choi, Meijer, Silvestri, & Coldham, 2022).

  • Synthesis of Argatroban : Cossy and Belotti (2001) synthesized Argatroban, a potent selective thrombin inhibitor, from 4-methylpiperidine. This process involved a series of seven steps starting with the condensation of trans-benzyl 4-methylpipecolic acid ester (Cossy & Belotti, 2001).

Safety And Hazards

While products are used in virtually every industry and market sector quite safely every day of the year, they must be used correctly. That also goes for their manufacture and distribution .

Direcciones Futuras

In the field of medicinal chemistry, there is an increasing interest in reactions including ω-transaminases (TAs) which have been identified as a greener and more sustainable method for chiral amine production . Verification of these genes as biomarkers for brain metastasis development in primary breast cancer is warranted .

Propiedades

IUPAC Name

tert-butyl (2S)-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-7-5-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJKRRZIUOQEFW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452135
Record name (S)-(+)-N-(Boc)-2-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-N-(Boc)-2-methylpiperidine

CAS RN

183903-99-3
Record name (S)-(+)-N-(Boc)-2-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(+)-N-(Boc)-2-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (0.46 g, 2.42 mmol) and 1-hydroxy-benzotriazole monohydrate(0.37 g, 2.41 mmol) were added to a solution of 2-methylpiperidine-1,4-dicarboxylic acid-1-tert-butylester (0.59 g, 2.42 mmol) in N,N-dimethylformamide (8 mL). After 30 min at 20° C. a solution of (2R)-2-amino-N-methyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-naphthyl)ethyl]-3-(2-naphthyl)propionamide (as a trifluoroacetate) (1.0 g, 1.73 mmol) and diisopropylethylamine (0.22 g, 1.73 mmol) in N,N-dimethylformamide (4 mL) was added. After 18 h at 20° C. the reaction mixture was poured on water (100 mL) and extracted several times with ethyl acetate (total 60 mL). The collected organic phases were washed with aqueous citric acid (10%, 20 mL), a saturated solution of sodium hydrogen carbonate (20 mL) and water (3×20 mL). After drying (magnesium sulfate) the solution was concentrated in vacuo to give 1.25 g of crude 4-(1-{methyl-[1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-naphthyl)ethyl]carbamoyl}-2-(2-naphthyl)ethyl)-carbamoyl)-2-methylpiperidine-1-carboxylic acid tert-butyl ester that was used for the next step without further purification.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
(2R)-2-amino-N-methyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-naphthyl)ethyl]-3-(2-naphthyl)propionamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of N-Boc-Piperidine (15.0 g, 80.95 mmol) in ether (160 mL) was cooled to −78° C. and treated with TMEDA (15.9 mL, 105.2 mmol) followed by sec-BuLi (85 mL, 105.2 mmol) dropwise. The mixture was stirred for 3 h at −78° C. and then treated with a solution of dimethyl sulfate (15.3 mL, 161.9 mmol) in 65 mL of ether. The mixture was warmed to room temperature and then was diluted with water and extracted with ether. The combined extracts were dried over K2CO3 and then concentrated to give a crude product as a colorless oil. The product was purified by column chromatography on silca gel with 5% EtOAc/hexane to afford 16.0 g (81%) of product as a clear oil which was homogeneous by TLC analysis. 1H NMR (300 MHz) 67 4.33 (m, 1 H), 3.92-3.81 (pair of br. d, 1 H), 2.81-2.72 (dt, 1H), 1.60-1.36 (m, 15 H), 1.09-1.07 (d, 3 H); 13C NMR (75 MHz) 154.9 (s), 78.6 (s), 45.9 (s), 38.6 (s), 29.9 (s), 28.4 (s), 25.6 (s), 18.6 (s), 15.6 (s), ppm.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
15.9 mL
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Three
Quantity
15.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
65 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
81%

Synthesis routes and methods III

Procedure details

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (0.46 g, 2.42 mmol) and 1-hydroxy-benzotriazole monohydrate(0.37 g, 2.41 mmol) were added to a solution of 2-methylpiperidine-1,4-dicarboxylic acid-1-tert-butylester (0.59 g, 2.42 mmol) in N,N-dimethylformamide (8 mL). After 30 min at 20° C. a solution of (2R)-2-amino-N-methyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-naphthyl)ethyl]-3-(2-naphthyl)propionamide (as a trifluoroacetate) (1.0 g, 1.73 mmol) and diisopropylethylamine (0.22 g, 1.73 mmol) in N,N-dimethylformamide (4 mL) was added. After 18h at 20° C. the reaction mixture was poured on water (100 mL) and extracted several times with ethyl acetate (total 60 mL). The collected organic phases were washed with aqueous citric acid (10%, 20 mL), a saturated solution of sodium hydrogen carbonate (20 mL) and water (3×20 mL). After drying (magnesium sulfate) the solution was concentrated in vacuo to give 1.25g of crude 4-(1-{methyl-[1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-naphthyl)ethyl]carbamoyl}-2-(2-naphthyl)ethyl)-carbamoyl)-2-methylpiperidine-1-carboxylic acid tert-butyl ester that was used for the next step without further purification.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
(2R)-2-amino-N-methyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-naphthyl)ethyl]-3-(2-naphthyl)propionamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
18h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-N-(Boc)-2-methylpiperidine
Reactant of Route 2
Reactant of Route 2
(S)-(+)-N-(Boc)-2-methylpiperidine
Reactant of Route 3
(S)-(+)-N-(Boc)-2-methylpiperidine
Reactant of Route 4
(S)-(+)-N-(Boc)-2-methylpiperidine
Reactant of Route 5
(S)-(+)-N-(Boc)-2-methylpiperidine
Reactant of Route 6
Reactant of Route 6
(S)-(+)-N-(Boc)-2-methylpiperidine

Citations

For This Compound
5
Citations
D Doller, R Davies, S Chackalamannil - Tetrahedron: Asymmetry, 1997 - Elsevier
The resolution of (±)-2-methylpiperidine using d- and l-tartaric acid followed by direct conversion of the intermediate tartrate salts to (R) and (S)-N-Boc-2-methylpiperidine is described. …
Number of citations: 15 www.sciencedirect.com
TK Beng - 2011 - search.proquest.com
One of the most important developments of the last decade has been the emergence of new methods to dynamically resolve racemic organolithiums using stoichiometric amounts of the …
Number of citations: 4 search.proquest.com
F Bois, D Gardette, JC Gramain - Tetrahedron Letters, 2000 - Elsevier
(S)-(+)-Pipecoline and both enantiomers of coniine were synthesized, in good yields, by a reductive photocyclization of chiral dienamides. Enantioselectivities of up to 75% were …
Number of citations: 40 www.sciencedirect.com
TK Beng, RE Gawley - Heterocycles, 2012 - ncbi.nlm.nih.gov
The diastereoselective synthesis of trans-2, 6-disubstituted piperidines has been rendered enantioselective by incorporating a catalytic dynamic resolution into the first alkylation step. …
Number of citations: 16 www.ncbi.nlm.nih.gov
S Hofman, LJ Gao, H Van Dingenen… - European Journal of …, 2001 - Wiley Online Library
The intramolecular cycloaddition of 5 yields the unsaturated lactones 17a, 17b, and 17c as three major isomeric adducts. These were further reduced to the corresponding derivatives …

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.